3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-(trifluoromethyl)pyridine, is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: The pyridine intermediate is then coupled with a benzoic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-ol
- 6-(Trifluoromethyl)pyridin-3-ol
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a trifluoromethyl group with a benzoic acid moiety makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-5-2-6-11(17-10)20-9-4-1-3-8(7-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYPBJPQEGBZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203052 | |
Record name | Benzoic acid, 3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-58-9 | |
Record name | Benzoic acid, 3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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